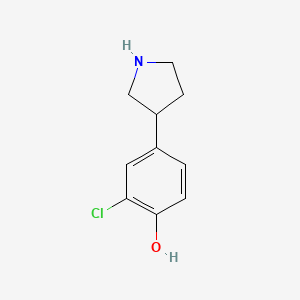
2-Chloro-4-(pyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(pyrrolidin-3-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-3-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Substitution Reaction: The phenol group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The pyrrolidine ring is then coupled to the chlorinated phenol through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(pyrrolidin-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with proteins and enzymes.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine atom may also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(pyrrolidin-2-yl)phenol: Similar structure but with the pyrrolidine ring attached at a different position.
2-Chloro-4-(pyrrolidin-4-yl)phenol: Another positional isomer with different biological activity.
2-Chloro-4-(piperidin-3-yl)phenol: Contains a piperidine ring instead of a pyrrolidine ring, leading to different pharmacological properties.
Uniqueness
2-Chloro-4-(pyrrolidin-3-yl)phenol is unique due to the specific positioning of the pyrrolidine ring, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-4-pyrrolidin-3-ylphenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-7(1-2-10(9)13)8-3-4-12-6-8/h1-2,5,8,12-13H,3-4,6H2 |
InChI Key |
CCCIHQQJMKVNED-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















